5-Iodo-4-methyl-1h-indazole CAS number 1082040-12-7
5-Iodo-4-methyl-1h-indazole CAS number 1082040-12-7
An In-Depth Technical Guide to 5-Iodo-4-methyl-1H-indazole
Executive Summary
5-Iodo-4-methyl-1H-indazole is a halogenated heterocyclic compound built upon the indazole scaffold, a "privileged structure" in medicinal chemistry.[1] While specific, in-depth experimental data for this particular isomer remains limited in public literature, its structural motifs—a reactive aryl iodide and a biologically significant indazole core—position it as a highly valuable and versatile building block for drug discovery and organic synthesis.[2][3] This guide synthesizes information from closely related analogues and established chemical principles to provide a comprehensive technical overview for researchers. We will explore its physicochemical properties, propose robust synthetic and characterization protocols, delve into its anticipated reactivity in key cross-coupling reactions, and contextualize its potential within modern therapeutic development, particularly in oncology.
Physicochemical Properties and Spectroscopic Characterization
Precise experimental data for 5-Iodo-4-methyl-1H-indazole is not extensively documented. The properties listed below are a combination of calculated values and inferences drawn from structurally similar compounds.[1][4]
Physical and Chemical Data
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1082040-12-7 | [5] |
| Molecular Formula | C₈H₇IN₂ | [6] |
| Molecular Weight | 258.06 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow or brown solid | Inference from related iodo-indazoles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inference[4] |
Spectroscopic Profile (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | The spectrum in CDCl₃ or DMSO-d₆ is expected to show a singlet for the methyl group (CH₃) around 2.2-2.5 ppm. Aromatic protons on the indazole ring would appear between 7.0-8.0 ppm, with their splitting patterns and shifts influenced by the iodine and methyl substituents. The N-H proton will likely appear as a broad singlet at a downfield shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons are expected in the 110-140 ppm range. The carbon bearing the iodine (C5) would be significantly shifted upfield to ~85-95 ppm due to the heavy atom effect. The methyl carbon would appear upfield around 15-20 ppm. |
| Mass Spec (MS) | The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 259.97. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
Standard Protocol for Spectroscopic Characterization
This self-validating protocol ensures the unambiguous structural confirmation of synthesized 5-Iodo-4-methyl-1H-indazole.
Objective: To acquire high-resolution NMR and MS data for structural elucidation.
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[8] Ensure complete dissolution.
-
¹H NMR Acquisition: Record the spectrum on a ≥400 MHz spectrometer. Acquire a standard spectrum with 16-32 scans. Reference the solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum on a ≥100 MHz spectrometer. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (Validation): For unequivocal assignment, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).
-
Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data, confirming the elemental composition.
Synthesis and Purification
A definitive, published synthesis for 5-Iodo-4-methyl-1H-indazole has not been identified. The primary challenge in synthesizing substituted indazoles is controlling the regioselectivity of electrophilic substitution.[4][9] Direct iodination of 4-methyl-1H-indazole would likely yield a mixture of isomers. Therefore, a more controlled, multi-step approach is proposed, adapted from methodologies used for analogous compounds.[10]
Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available starting material, 2-fluoro-3-methylaniline, and proceeds through a Sandmeyer-type reaction sequence. This approach offers superior regiochemical control compared to direct halogenation of the indazole core.
Caption: Proposed multi-step synthesis of 5-Iodo-4-methyl-1H-indazole.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 5-Iodo-4-methyl-1H-indazole with high regiochemical purity.
Part 1: Synthesis of 2-Fluoro-1-iodo-3-methylbenzene
-
Diazotization: Suspend 2-fluoro-3-methylaniline in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.[9]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench excess iodine), water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Part 2: Formation and Cyclization of the Indazole Ring This stage is complex and requires adaptation from modern heterocyclic chemistry methodologies, such as those involving directed metalation followed by reaction with a hydrazine equivalent and subsequent cyclization. A plausible, albeit challenging, route would involve:
-
N-Protection & Directed Ortho-Metalation: Protect a suitable functional group introduced onto the aniline nitrogen (after a series of transformations not shown) to direct lithiation. React the iodinated intermediate with a strong base like lithium diisopropylamide (LDA) at -78 °C.[10] This step is crucial for regioselectivity.
-
Hydrazone Formation: Quench the lithiated species with a suitable electrophile that can be converted into a hydrazone.
-
Cyclization: Induce ring closure to form the pyrazole ring of the indazole system, often under acidic or basic conditions with heating.
-
Purification: The final crude product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Iodo-4-methyl-1H-indazole lies in its potential as a versatile synthetic intermediate. The carbon-iodine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[2]
Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing 5-Iodo-4-methyl-1H-indazole.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl or heteroaryl group to the C5 position of the indazole core.
Materials:
-
5-Iodo-4-methyl-1H-indazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture or DMF)
Methodology:
-
To a reaction vessel, add 5-Iodo-4-methyl-1H-indazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 5-aryl-4-methyl-1H-indazole product.
Significance in Medicinal Chemistry
The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors used in oncology.[3][12] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-based drugs can bind to the ATP-binding pocket of kinases, inhibiting their function and halting downstream proliferation signals.
Caption: Simplified signaling pathway showing the action of an indazole-based kinase inhibitor.
By using 5-Iodo-4-methyl-1H-indazole, medicinal chemists can rapidly generate libraries of novel compounds through parallel synthesis, exploring how different substituents at the 5-position affect target binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 5-Iodo-4-methyl-1H-indazole. Based on data for analogous heterocyclic and halogenated aromatic compounds, the following precautions are recommended[13][14]:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation.[13][15] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion and Future Directions
5-Iodo-4-methyl-1H-indazole (CAS 1082040-12-7) represents a molecule of significant synthetic potential that is currently under-characterized in scientific literature. Its value lies not in any known biological activity of its own, but as a key intermediate for the construction of more complex molecular architectures. The proposed synthetic and analytical protocols in this guide provide a framework for its reliable preparation and characterization. Future research should focus on executing the proposed synthesis, fully characterizing the compound with modern spectroscopic techniques, and exploring its utility in cross-coupling reactions to generate novel libraries of indazole derivatives for screening against various therapeutic targets, especially protein kinases.
References
-
BenchChem. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Technical Support Center. Link
-
Ailunbio. (n.d.). 5-Iodo-4-methyl-1H-indazole Price from Supplier Brand Shanghai.... Link
-
BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Link
-
Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Link
-
ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis. Link
-
Apollo Scientific. (2023). 4-Iodo-5-methyl-1H-imidazole Safety Data Sheet. Link
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Link
-
ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Link
-
BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Link
-
Fisher Scientific. (n.d.). 4-Nitro-1H-imidazole Safety Data Sheet. Link
-
NIH. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Link
-
Sigma-Aldrich. (2025). 5-Methyl-1H-benzotriazole Safety Data Sheet. Link
-
Sigma-Aldrich. (2025). Imidazole Safety Data Sheet. Link
-
BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Link
-
DC Fine Chemicals. (n.d.). Omeprazole Safety Data Sheet. Link
-
BenchChem. (2025). Spectroscopic Characterization of 4-Iodo-3-methyl-1H-indazole: A Technical Guide. Link
-
Ailunbio. (n.d.). 4-Methyl-5-iodo-(1H)indazole|1082040-12-7. Link
-
MDPI. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Link
-
BLD Pharm. (n.d.). 1082040-12-7|5-Iodo-4-methyl-1H-indazole. Link
-
BenchChem. (n.d.). 4-Iodo-5-methyl-1H-imidazole. Link
-
Chemical-Suppliers. (n.d.). Product Search Results. Link
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Link
-
BLDpharm. (n.d.). 4-Iodo-5-methyl-1-tosyl-1H-indazole. Link
-
BenchChem. (2025). Discovery and history of 4-Iodo-3-methyl-1H-indazole. Link
-
Google Patents. (1993). EP0573975A1 - 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same. Link
-
Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Link
-
ChemSrc. (n.d.). 5-Bromo-3-iodo-4-methyl-1H-indazole. Link
-
BenchChem. (2025). A Technical Guide to 4-Iodo-3-methyl-1H-indazole. Link
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Link
-
NIH. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link
-
NIH. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Link
-
J&K Scientific. (n.d.). Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. Link
-
NIH. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1082040-12-7|5-Iodo-4-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 6. 5-Iodo-4-methyl-1H-indazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. fishersci.com [fishersci.com]
Figure 1. Chemical Structure of 5-Iodo-4-methyl-1H-indazole.
